molecular formula C20H16ClN5O B2894511 9-(2-chlorophenyl)-2-(pyridin-4-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539850-40-3

9-(2-chlorophenyl)-2-(pyridin-4-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2894511
M. Wt: 377.83
InChI Key: YOWMHJJVEKJJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-chlorophenyl)-2-(pyridin-4-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C20H16ClN5O and its molecular weight is 377.83. The purity is usually 95%.
BenchChem offers high-quality 9-(2-chlorophenyl)-2-(pyridin-4-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2-chlorophenyl)-2-(pyridin-4-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Research has identified derivatives of 4-hetaryl-5-amino-1-aryl-1H-1,2,3-triazoles and 3H-[1,2,3]triazolo[4,5-b]pyridines, which include compounds structurally related to the mentioned chemical, for their anticancer activity across multiple human tumor cell lines. Notably, some derivatives demonstrated selective influence on ovarian and lung cancer cells, suggesting their potential as anticancer agents. These compounds were also compared to doxorubicin, a common chemotherapy drug, and found to be less toxic towards non-tumor human embryonic kidney cells (HEK293), highlighting the importance of structural optimization in developing effective cancer therapies with reduced side effects (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).

Antihistaminic Applications

Another study focused on synthesizing a series of 1-substituted-4-(pyridin-4-yl) [1,2,4] triazolo [4,3-a]quinazolin-5(4H)-ones, evaluating them for H1-antihistaminic activity. Among the synthesized compounds, one demonstrated significant protection against histamine-induced bronchoconstriction in guinea pigs, comparable to chlorpheniramine maleate, a standard antihistamine, but with negligible sedative effects. This suggests the compound's potential as a lead molecule for new antihistaminic agents, underscoring the importance of chemical modification in enhancing therapeutic efficacy while minimizing side effects (Gobinath, Subramanian, Alagarsamy, Nivedhitha, & Solomon, 2015).

Synthesis and Mechanistic Insights

The synthesis and investigation of the mechanisms behind the formation of related heterocyclic compounds, such as 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones, have been studied. This research provides insight into the heterocyclization processes and potential synthetic applications of these compounds, contributing to the broader understanding of chemical synthesis strategies and the development of new heterocyclic compounds with various scientific applications (Lipson, Desenko, Shirobokova, & Borodina, 2003).

properties

IUPAC Name

9-(2-chlorophenyl)-2-pyridin-4-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O/c21-14-5-2-1-4-13(14)18-17-15(6-3-7-16(17)27)23-20-24-19(25-26(18)20)12-8-10-22-11-9-12/h1-2,4-5,8-11,18H,3,6-7H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWMHJJVEKJJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C(=NC(=N3)C4=CC=NC=C4)N2)C5=CC=CC=C5Cl)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-chlorophenyl)-2-(pyridin-4-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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